2,6-Dibromopyridine-4-carboxylic acid
Overview
Description
2,6-Dibromopyridine-4-carboxylic acid is a chemical compound with the CAS Number: 2016-99-1 . It has a molecular weight of 280.9 and is typically a solid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C6H3Br2NO2 . Unfortunately, the search results do not provide more detailed information about its molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 184-185 °C . The predicted boiling point is 487.5±45.0 °C, and the predicted density is 2.202±0.06 g/cm3 . It is recommended to store this compound under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Electrocatalytic Carboxylation
2,6-Dibromopyridine-4-carboxylic acid has been used in electrocatalytic carboxylation processes. An electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid was investigated, yielding 6-aminonicotinic acid with high selectivity and yield, highlighting the potential of 2,6-dibromopyridine derivatives in such reactions (Feng et al., 2010).
Suzuki Cross-Coupling Reactions
In the field of organic synthesis, 2,4-dibromopyridine, a compound closely related to this compound, has been used in regioselective Suzuki cross-coupling reactions. This process produces 4-bromo-2-carbon substituted pyridines under palladium catalysis, demonstrating the reactivity of dibromopyridine compounds in organic synthesis (Sicre et al., 2006).
Alkene Carboxylation with CO2
2,6-Dibromopyridine is instrumental in the carboxylation of alkenes with CO2. α-Arylalkenes and trialkyl-substituted alkenes undergo carboxylation with CO2 in the presence of EtAlCl2 and 2,6-dibromopyridine, producing unsaturated carboxylic acids. This suggests its role in carbonation reactions (Tanaka et al., 2016).
Synthesis of 2‐Aminopyridines
2,6-Dibromopyridine is also crucial in synthesizing 2-aminopyridines, compounds of significant biological and chemical interest. It has been used to selectively yield 6-bromopyridine-2-amines, which are substrates for further cross-coupling reactions (Bolliger et al., 2011).
Hydroxylation of Bromopyridines
The hydroxylation of brominated pyridines, including 2,6-dibromopyridine, has been explored. This process involves the formation of 2-hydroxy-6-bromopyridine via acid hydrolysis, demonstrating its chemical reactivity and potential for derivative synthesis (Wibaut et al., 2010).
Safety and Hazards
The safety information for 2,6-Dibromopyridine-4-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is an analog of 2,6-dichloroisonicotinic acid, which is known to bind and inhibit tobacco catalase activity .
Mode of Action
As an analog of 2,6-Dichloroisonicotinic acid, it may interact with its targets in a similar manner, potentially inhibiting enzyme activity and causing changes at the molecular level .
Pharmacokinetics
Its solubility in organic solvents like ethanol and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .
Result of Action
As an analog of 2,6-Dichloroisonicotinic acid, it may have similar effects, such as inhibiting enzyme activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dibromopyridine-4-carboxylic acid. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability
Properties
IUPAC Name |
2,6-dibromopyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULQTVXAKNKCCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573191 | |
Record name | 2,6-Dibromopyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2016-99-1 | |
Record name | 2,6-Dibromopyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dibromopyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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